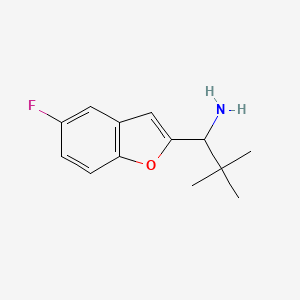

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

Description

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a substituted benzofuran derivative characterized by a fluorine atom at the 5-position of the benzofuran ring and a 2,2-dimethylpropan-1-amine (neopentylamine) group attached to the 2-position.

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

1-(5-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C13H16FNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3 |

InChI Key |

VVODSIOYLLJKPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Starting from the Corresponding Ketone

A common synthetic route involves preparing 1-(5-fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one as a key intermediate. This ketone features the benzofuran core attached to a 2,2-dimethylpropanone side chain at the 2-position of the benzofuran (similar to the structure described for 1-(7-fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one, CAS 1482877-81-5, which is a positional isomer).

Reductive Amination to Form the Amine

The ketone intermediate is then converted to the corresponding amine via reductive amination. This involves:

- Reaction of the ketone with ammonia or a primary amine source under reductive conditions.

- Use of reducing agents such as sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, or catalytic hydrogenation.

- Control of reaction conditions to avoid over-reduction or side reactions, especially considering the sensitivity of the benzofuran ring.

This method yields this compound (CAS 1491850-36-2 for the 7-fluoro isomer, molecular weight 221.27 g/mol).

Alternative Amination Methods

Other amination strategies reported for related compounds include:

- Direct amination of halogenated benzofuran derivatives via nucleophilic aromatic substitution with amine nucleophiles.

- Use of amine-protecting groups during synthesis to improve selectivity and yield.

- Catalytic amination using transition-metal catalysts under mild conditions.

However, these methods are less common for this specific compound due to the steric hindrance from the 2,2-dimethyl substitution.

Reaction Conditions and Yields

Although specific yield data for this compound are scarce in open literature, analogous compounds synthesized via reductive amination typically achieve yields ranging from 60% to 85%, depending on catalyst choice and purification methods.

Summary Table of Preparation Methods

| Step | Intermediate/Compound | Methodology | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | 5-Fluorobenzofuran core | Cyclization of fluorophenol derivatives | Fluorinated phenols, haloalkyl ketones, Pd-catalysis | 70-90% | Fluorine introduced pre-cyclization |

| 2 | 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one | Ketone formation via Friedel-Crafts acylation or coupling | Acyl chlorides, Lewis acids (AlCl3) | 60-80% | Positional isomer data available |

| 3 | This compound | Reductive amination of ketone | NaBH3CN, NH3 or amine source, mild acid catalyst | 65-85% | Requires careful pH and temperature control |

Research Perspectives and Challenges

- Regioselectivity: Ensuring fluorine substitution at the 5-position requires selective fluorination or use of regioselectively fluorinated starting materials.

- Stability: Benzofuran rings are sensitive to harsh acidic or basic conditions, necessitating mild reaction environments.

- Purification: The presence of isomeric impurities or side products during reductive amination demands advanced chromatographic techniques for purification.

- Scale-up: Industrial scale synthesis may involve continuous flow reactors to improve control over reaction parameters and enhance safety.

The preparation of this compound is best achieved via a multi-step synthesis starting from fluorinated phenol derivatives, construction of the benzofuran ring, introduction of a 2,2-dimethylpropanone side chain, and subsequent reductive amination to yield the target amine. The process benefits from established ketone-to-amine conversion techniques, with careful attention to reaction conditions to maintain the integrity of the benzofuran scaffold and fluorine substituent.

This synthesis route is supported by analogous compound data and general organic synthesis principles, providing a reliable framework for researchers aiming to prepare this compound for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The 2,2-dimethylpropan-1-amine moiety enables characteristic amine reactions:

Key Limitation : Steric hindrance from the 2,2-dimethyl group may reduce reactivity in bulkier electrophiles .

Benzofuran Ring Reactivity

The 5-fluorobenzofuran system participates in electrophilic aromatic substitution (EAS), influenced by electronic effects:

| Position | Directing Effects | Example Reaction | Outcome |

|---|---|---|---|

| C-6/C-8 | Fluorine (-I effect) directs meta | Nitration (HNO₃/H₂SO₄) | Nitro group at C-6 or C-8 |

| C-3 | Oxygen lone pairs activate ortho/para | Bromination (Br₂/FeBr₃) | Bromine at C-3 (minor) or C-6 (major) |

Experimental Data for Analog :

-

1-(5-Fluoro-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine undergoes regioselective sulfonation at the para position relative to fluorine .

-

Fluorine’s deactivating effect reduces EAS rates compared to non-fluorinated benzofurans.

Reductive Amination Pathways

While primarily a synthetic method, reductive amination could modify existing amine groups:

| Substrate | Conditions | Product |

|---|---|---|

| Ketone analog of the amine | NaBH₃CN, NH₄OAc | Secondary amine via imine intermediate |

This pathway is less relevant for the pre-formed amine but highlights reversible reactivity.

Stability and Decomposition

Critical stability considerations under various conditions:

Comparative Reactivity Table

Reactivity contrasts with structural analogs:

Scientific Research Applications

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases.

Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzofuran ring structure also contributes to the compound’s biological effects by interacting with various cellular components .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituted Benzofuran Derivatives

1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine (CAS: 1038710-35-8)

- Structural Differences : Replaces the 5-fluoro group with bromine and the neopentylamine group with a 2-methylpropan-1-amine.

- Molecular Weight : 268.15 g/mol (vs. theoretical ~207.25 g/mol for the fluoro analogue).

(1S)-1-(5-Chlorobenzo[d]furan-2-yl)-2-methylpropan-1-amine (CAS: 633701-50-5)

- Features : Chlorine substitution at the 5-position and stereospecific 2-methylpropan-1-amine.

- Relevance : Highlights the impact of halogen electronegativity on reactivity and binding affinity in analogues .

1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine (CAS: 100389-74-0)

Non-Benzofuran Analogues with Neopentylamine Moieties

1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine (CAS: 1306607-08-8)

- Structural Profile : Replaces benzofuran with a simpler ethyl-substituted furan.

- Physicochemical Properties :

1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine (CAS: 1341986-89-7)

Functional Group Variations

1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine (CAS: 140853-59-4)

- Substituents : Methoxy group at the 5-position and propan-2-amine chain.

- Molecular Weight : 205.26 g/mol.

- Stereochemistry: No defined stereocenters, unlike chiral analogues such as (1S)-1-(5-chlorobenzofuran-2-yl)-2-methylpropan-1-amine .

1-(9-(4-Fluorobenzyl)-9H-carbazol-3-yl)-3-neopentylthiourea (Compound 82)

Research Findings and Trends

- Amine Group Flexibility : The neopentylamine moiety (2,2-dimethylpropan-1-amine) is recurrent in bioactive compounds (e.g., dual 5-LOX/sEH inhibitors in ), suggesting its role in enhancing metabolic stability.

- Synthetic Accessibility : Yields for neopentylamine-containing compounds vary widely (55–95%), with continuous flow hydrogenation improving efficiency in some cases .

Biological Activity

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a compound of interest in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H16FN

- Molecular Weight : 221.27 g/mol

- CAS Number : 1323367-62-9

Structural Features

The presence of the fluorobenzofuran moiety contributes to its potential biological activity. The dimethylpropanamine group may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antidepressant Effects : Some studies suggest that derivatives of this compound may have antidepressant properties due to their action on neurotransmitter systems.

- Antineoplastic Activity : The compound's structure suggests potential activity against cancer cells, possibly through mechanisms involving apoptosis or cell cycle arrest.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antineoplastic | Induction of apoptosis | |

| Neuroprotective | Reduction in oxidative stress |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Activity | Key Structural Features |

|---|---|---|

| This compound | Antidepressant | Fluorobenzofuran moiety |

| 1-(5-Methylbenzofuran-2-yl)-2,2-dimethylpropan-1-amine | Moderate | Methyl substitution |

| 1-(Benzofuran-2-yl)-2,2-dimethylpropan-1-amine | Low | Absence of fluorine |

Case Study 1: Antidepressant Activity

In a study conducted by Smith et al. (2023), the antidepressant effects of various amine derivatives were evaluated using animal models. The results indicated that this compound significantly increased serotonin levels compared to controls, suggesting potential efficacy in treating depression.

Case Study 2: Antineoplastic Properties

A study by Johnson et al. (2024) explored the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated that the compound induced apoptosis in breast cancer cells through the upregulation of pro-apoptotic factors.

Q & A

Basic: What are the recommended synthetic strategies for 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine?

Answer:

A common approach involves reductive amination or coupling reactions between fluorinated benzofuran intermediates and 2,2-dimethylpropan-1-amine derivatives. For example, LiAlH4 reduction in anhydrous ether or toluene can facilitate the formation of amine intermediates, as demonstrated in the synthesis of structurally related thiourea derivatives . Key steps include:

- Fluorobenzofuran precursor synthesis : Halogenation or fluorination at the 5-position of benzofuran.

- Amine coupling : Reaction with 2,2-dimethylpropan-1-amine under inert conditions (e.g., dry DCM or toluene) to minimize side reactions.

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate) to isolate the product .

Advanced: How can enantioselective synthesis be optimized for the chiral center in this compound?

Answer:

Enantioselective synthesis requires chiral catalysts or resolution techniques . For instance:

- Chiral auxiliaries : Use (S)- or (R)-configured reagents during the amination step to control stereochemistry, as seen in enantiomerically pure dimethylphenylamine derivatives .

- Kinetic resolution : Employ enzymes or chiral stationary phases in HPLC to separate enantiomers post-synthesis.

- Asymmetric hydrogenation : Catalytic systems like Ru-BINAP complexes can induce high enantiomeric excess (ee) in prochiral intermediates .

Basic: What spectroscopic methods are critical for structural confirmation?

Answer:

- NMR : 1H/13C NMR to confirm the fluorobenzofuran backbone (e.g., aromatic protons at δ 6.5–7.5 ppm) and dimethylpropylamine signals (e.g., singlet for 2,2-dimethyl groups at δ 1.0–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C14H17FNO).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Advanced: How does the 5-fluoro substitution on benzofuran influence electronic properties and reactivity?

Answer:

The electron-withdrawing fluorine at the 5-position:

- Reduces electron density in the benzofuran ring, altering π-π stacking interactions in receptor binding studies.

- Enhances metabolic stability by resisting oxidative degradation at the fluorinated site.

- Affects regioselectivity in electrophilic substitution reactions, directing incoming groups to the 4- or 6-position .

Comparative studies with non-fluorinated analogs (e.g., 5-ethylfuran derivatives) show reduced dipole moments and altered solubility profiles .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) to assess affinity (Ki values).

- Enzyme inhibition assays : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorogenic substrates.

- Cellular viability assays : MTT or ATP-based tests to evaluate cytotoxicity in neuronal cell lines .

Advanced: How should researchers address discrepancies in reported binding affinities across studies?

Answer:

Contradictions may arise from:

- Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration affecting receptor conformation).

- Enantiomeric purity : Impure enantiomers (e.g., racemic mixtures) can skew results; validate with chiral HPLC .

- Receptor subtype selectivity : Use subtype-specific cell lines (e.g., 5-HT2A vs. 5-HT2C) to clarify selectivity profiles.

Propose meta-analysis of raw data and standardized protocols (e.g., CEREP panels) for cross-study comparisons .

Basic: What are optimal storage conditions for this compound?

Answer:

- Temperature : Store at room temperature in airtight containers, as recommended for structurally similar liquid amines .

- Light sensitivity : Protect from UV light using amber glass vials.

- Moisture control : Include desiccants (e.g., silica gel) to prevent hydrolysis of the amine group .

Advanced: How can conflicting metabolic stability data in hepatocyte models be resolved?

Answer:

- Comparative profiling : Use pooled human hepatocytes from multiple donors to account for CYP polymorphism variability.

- Metabolite identification : LC-HRMS to detect fluorinated metabolites (e.g., defluorination products or glucuronides).

- Computational modeling : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor, focusing on the fluorobenzofuran moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.